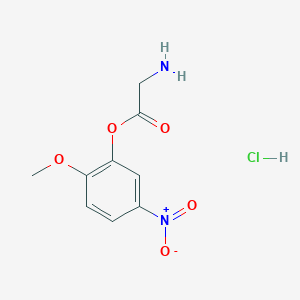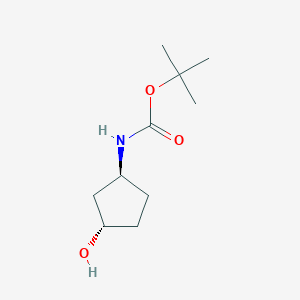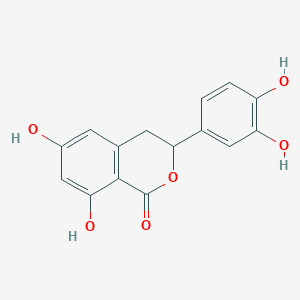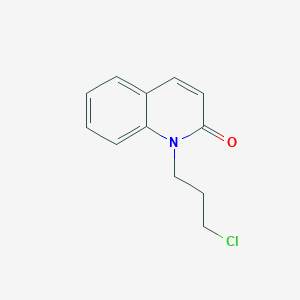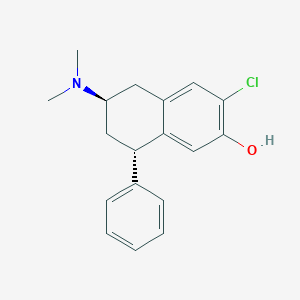![molecular formula C17H16O11 B115854 dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate CAS No. 154702-77-9](/img/structure/B115854.png)
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate is a phenolic compound derived from the plant Flueggea virosa, which belongs to the Euphorbiaceae family. This compound has been studied for its potential therapeutic properties, including anti-hepatitis C virus (anti-HCV) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate can be synthesized through esterification reactions. One common method involves the reaction of dehydrochebulic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of esters, including dehydrochebulic acid trimethyl ester, often employs large-scale esterification processes. These processes may use continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Dehydrochebulic acid and methanol.
Oxidation: Various oxidized derivatives of dehydrochebulic acid trimethyl ester.
Scientific Research Applications
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its anti-HCV activity, showing potential as an antiviral agent.
Medicine: Potential therapeutic applications due to its antiviral properties.
Industry: Utilized in the synthesis of other phenolic compounds and esters.
Mechanism of Action
The mechanism by which dehydrochebulic acid trimethyl ester exerts its effects involves its interaction with viral proteins and enzymes. It has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase . The compound’s phenolic structure allows it to form hydrogen bonds and interact with various molecular targets, disrupting viral replication pathways .
Comparison with Similar Compounds
Similar Compounds
Hexamethyl 4-dehydrochebulic acid: Similar in structure but contains six methoxyl groups instead of three.
4-dehydrochebulic acid-1,6-dimethyl ester: Another ester derivative with different methylation patterns.
Uniqueness
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate is unique due to its specific esterification pattern, which contributes to its distinct chemical and biological properties. Its anti-HCV activity sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .
Properties
CAS No. |
154702-77-9 |
|---|---|
Molecular Formula |
C17H16O11 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate |
InChI |
InChI=1S/C17H16O11/c1-25-9(19)5-7(15(22)26-2)11-10-6(4-8(18)12(20)13(10)21)16(23)28-14(11)17(24)27-3/h4-5,11,14,18,20-21H,1-3H3/b7-5-/t11-,14-/m0/s1 |
InChI Key |
OEUIKZZDJWSHAW-JWMYWAIISA-N |
SMILES |
COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC |
Isomeric SMILES |
COC(=O)/C=C(/[C@@H]1[C@H](OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)\C(=O)OC |
Canonical SMILES |
COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC |
Synonyms |
dehydrochebulic acid trimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


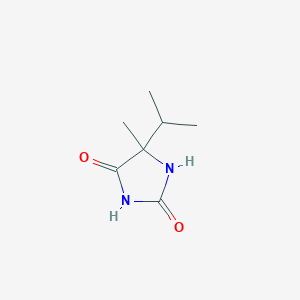


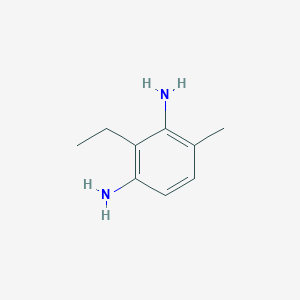
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

